molecular formula C8H12N2O2 B7785498 methyl 1-propyl-1H-pyrazole-5-carboxylate CAS No. 1170869-49-4

methyl 1-propyl-1H-pyrazole-5-carboxylate

Cat. No.: B7785498
CAS No.: 1170869-49-4
M. Wt: 168.19 g/mol
InChI Key: AYIMQUVIXIVDOQ-UHFFFAOYSA-N
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Description

Methyl 1-propyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-propyl-1H-pyrazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of propylhydrazine with ethyl acetoacetate under reflux conditions, followed by esterification with methanol. The reaction typically requires a solvent such as toluene or dichloromethane and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-propyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Methyl 1-propyl-1H-pyrazole-5-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can be synthesized through methods such as the reaction of propylhydrazine with ethyl acetoacetate, followed by esterification with methanol. This compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Table 1: Common Reactions Involving this compound

Reaction TypeExample ProductsCommon Reagents
OxidationPyrazole carboxylic acidsPotassium permanganate, chromium trioxide
ReductionPyrazole alcoholsLithium aluminum hydride, sodium borohydride
SubstitutionVarious substituted pyrazole derivativesSodium methoxide, sodium ethoxide

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the synthesis of agrochemicals, particularly herbicides. These herbicides are designed to control unwanted plant growth and enhance crop yields . The compound's effectiveness in this area stems from its ability to interact with specific biological targets within plants.

Case Study: Herbicidal Activity

Research has shown that derivatives of this compound exhibit significant herbicidal activity against various weed species. For instance, a study demonstrated that certain derivatives achieved over 80% mortality in target weed populations at specific concentrations .

Pharmaceutical Development

This compound is being explored for its potential therapeutic properties. It has been investigated for anti-inflammatory and anticancer activities. The compound's mechanism of action includes enzyme inhibition and modulation of signaling pathways relevant to cancer cell proliferation .

Table 2: Biological Activities of this compound

Activity TypeTarget Pathway/EffectConcentration Tested
AntimicrobialEffective against E. coli and S. aureus40 µg/mL
Anti-inflammatoryInhibition of TNF-α and IL-61 µM
AnticancerInduction of apoptosis in MCF-7 cellsVaries by derivative

Material Science

In material science, this compound contributes to the formulation of advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with specific functionalities and enhanced durability .

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying other compounds. This application is particularly valuable in environmental monitoring and quality control processes within various industries .

Mechanism of Action

The mechanism of action of methyl 1-propyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways, such as the ERK signaling pathway, which is involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-propyl-1H-pyrazole-5-carboxylate is unique due to its specific alkyl substitution at the 1-position, which can influence its chemical reactivity and biological activity. This substitution pattern can result in different pharmacokinetic and pharmacodynamic properties compared to other pyrazole derivatives .

Biological Activity

Methyl 1-propyl-1H-pyrazole-5-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The specific substitution at the 1-position with a propyl group distinguishes it from other pyrazole derivatives, potentially influencing its biological activity and pharmacokinetic properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In studies, derivatives of this compound have shown effectiveness against pathogens such as E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Pathogen Activity Concentration Tested
E. coliEffective40 µg/mL
S. aureusModerate efficacy40 µg/mL

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with activity comparable to established anti-inflammatory drugs like dexamethasone .

Cytokine Inhibition (%) Standard Drug
TNF-α76% at 1 µMDexamethasone (76%)
IL-686% at 1 µMDexamethasone (86%)

3. Anticancer Activity

This compound has shown promise in cancer research, particularly in inhibiting the growth of breast cancer cells (MCF-7). Studies reveal that the compound induces cell cycle arrest and apoptosis in these cancer cells, indicating its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites of specific enzymes, thereby blocking their activity. This mechanism is crucial in both antimicrobial and anticancer activities.
  • Modulation of Signaling Pathways: It has been observed to modulate key signaling pathways such as the ERK pathway, which is involved in cell proliferation and differentiation .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to highlight its unique properties:

Compound Activity Notable Features
Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylateModerate antimicrobial activityDifferent alkyl substitution
Ethyl 1-methyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylateAnti-inflammatory effectsEnhanced potency due to chlorination

Case Studies and Research Findings

Recent studies have focused on the synthesis of this compound derivatives to enhance biological activity:

  • Synthesis and Testing: A series of novel derivatives were synthesized and tested for their anti-inflammatory and antimicrobial properties, demonstrating improved efficacy over the parent compound .
  • In Vivo Studies: Animal models have been used to assess the acute toxicity and therapeutic potential of these compounds, revealing promising results in terms of safety profiles and therapeutic indices .

Properties

IUPAC Name

methyl 2-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6-10-7(4-5-9-10)8(11)12-2/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIMQUVIXIVDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170869-49-4
Record name methyl 1-propyl-1H-pyrazole-5-carboxylate
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